

## Application Notes and Protocols for Intranasal Administration of GSK1795091 as an Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

GSK1795091, also known as CRX-601, is a synthetic Toll-like receptor 4 (TLR4) agonist that has shown significant potential as a vaccine adjuvant.[1] Its ability to stimulate the innate immune system leads to an enhanced and more robust adaptive immune response to coadministered antigens. Intranasal administration of GSK1795091 is a particularly promising strategy for vaccines targeting respiratory pathogens, as it can induce both systemic and mucosal immunity.[1][2] These application notes provide a detailed overview of the use of GSK1795091 as an intranasal adjuvant, including its mechanism of action, protocols for in-vivo studies, and expected immunological outcomes.

## **Mechanism of Action: TLR4 Signaling Pathway**

**GSK1795091** functions by binding to and activating TLR4, a pattern recognition receptor expressed on the surface of innate immune cells such as macrophages and dendritic cells. This activation triggers a downstream signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

 MyD88-Dependent Pathway: This pathway leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. This cytokine milieu is crucial for the activation and differentiation of T helper 1 (Th1) cells.



• TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the subsequent production of type I interferons (IFN- $\alpha/\beta$ ), which play a key role in antiviral responses.

The combined activation of these pathways by **GSK1795091** leads to a potentiation of the immune response to the accompanying antigen, characterized by enhanced antibody production and cell-mediated immunity.



Click to download full resolution via product page

Caption: TLR4 Signaling Pathway Activated by GSK1795091.

# Experimental Protocols Preparation of Liposomal GSK1795091 Adjuvanted Influenza Vaccine

#### Materials:

- **GSK1795091** (CRX-601)
- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- Cholesterol
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4



- Split influenza virus antigen (e.g., H3N2)
- Sterile, depyrogenated vials

#### Procedure:

- Lipid Film Formation:
  - Dissolve DOPC and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 2:1 DOPC to cholesterol.
  - Add GSK1795091 to the lipid solution. The final concentration of GSK1795091 in the liposomes is typically in the range of 0.1 to 1.0 mg/mL.
  - Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
  - Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Liposome Hydration:
  - Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation. The volume of PBS will determine the final concentration of the lipids and GSK1795091.
  - The mixture can be sonicated in a water bath to aid in the formation of multilamellar vesicles.
- · Liposome Sizing:
  - To obtain unilamellar liposomes of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
- Vaccine Formulation:
  - Aseptically mix the prepared liposomal GSK1795091 with the desired concentration of the split influenza virus antigen. A typical antigen concentration is 0.1 μg of hemagglutinin (HA) per dose.[2]



• The final formulation should be stored at 4°C until use.

## **Intranasal Immunization of Mice**

#### Materials:

- BALB/c mice (female, 6-8 weeks old)
- Liposomal **GSK1795091** adjuvanted influenza vaccine
- Vehicle control (liposomes without GSK1795091)
- Antigen alone control
- Micropipettes and sterile tips

#### Procedure:

- Animal Handling: Acclimatize mice for at least one week before the start of the experiment.
- Immunization Schedule: A prime-boost strategy is typically employed.
  - $\circ$  Prime: On day 0, lightly anesthetize the mice (e.g., with isoflurane) and intranasally administer 10  $\mu$ L of the vaccine formulation (5  $\mu$ L per nostril).
  - Boost: On day 21, administer a second intranasal dose of the same vaccine formulation.
     [2]
- Control Groups: Include groups of mice that receive the vehicle control or antigen alone to assess the adjuvant effect of GSK1795091.





Click to download full resolution via product page

Caption: Experimental Workflow for Intranasal **GSK1795091** Adjuvant Study.

## **Assessment of Immune Responses**

- a. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG and IgA
- Coating: Coat 96-well ELISA plates with the influenza antigen (e.g., 1 μg/mL in PBS) and incubate overnight at 4°C.
- Blocking: Wash the plates and block with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1 hour at room temperature.



- Sample Incubation: Add serially diluted serum samples (for IgG) or mucosal wash samples (for IgA) to the plates and incubate for 2 hours at room temperature.
- Detection Antibody: Add HRP-conjugated anti-mouse IgG or anti-mouse IgA detection antibody and incubate for 1 hour at room temperature.
- Development: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
- Reading: Read the absorbance at 450 nm. Antibody titers can be calculated as the reciprocal
  of the highest dilution giving an absorbance value above a predetermined cut-off.
- b. Flow Cytometry for Th17 Cell Analysis
- Cell Preparation: Prepare single-cell suspensions from the spleens of immunized mice.
- In Vitro Restimulation: Restimulate the splenocytes with the influenza antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
- Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers, such as CD4.
- Intracellular Staining: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against intracellular cytokines, such as IL-17A.
- Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the percentage of CD4+IL-17A+ (Th17) cells.

## **Data Presentation**

The following tables summarize the expected quantitative outcomes from studies evaluating intranasal **GSK1795091** as an adjuvant for an influenza vaccine. The data is based on findings reported in preclinical mouse studies.[2]

Table 1: Mucosal and Systemic Antibody Responses



| Group                   | Adjuvant Dose<br>(µg) | Tracheal Wash<br>IgA Titer (Log2<br>Mean ± SEM) | Vaginal Wash<br>IgA Titer (Log2<br>Mean ± SEM) | Serum IgG<br>Titer (Log2<br>Mean ± SEM) |
|-------------------------|-----------------------|-------------------------------------------------|------------------------------------------------|-----------------------------------------|
| Antigen +<br>Vehicle    | 0                     | ~2.5 ± 0.5                                      | ~2.0 ± 0.5                                     | ~8.0 ± 1.0                              |
| Antigen +<br>GSK1795091 | 0.01                  | ~5.0 ± 0.7                                      | ~4.5 ± 0.6                                     | ~11.0 ± 1.2                             |
| Antigen +<br>GSK1795091 | 0.1                   | ~6.5 ± 0.8                                      | ~6.0 ± 0.7                                     | ~12.5 ± 1.5                             |
| Antigen +<br>GSK1795091 | 1.0                   | ~7.0 ± 0.9                                      | ~6.5 ± 0.8                                     | ~13.0 ± 1.6                             |

Note: Values are estimated from graphical representations in Maroof et al., 2014 and are for illustrative purposes.[2]

Table 2: T-Helper Cell Responses in Splenocytes

| Group                   | Adjuvant Dose (μg) | % of CD4+ T cells<br>expressing IL-17A<br>(Mean ± SEM) | % of CD4+ T cells<br>expressing IFN-y<br>(Mean ± SEM) |
|-------------------------|--------------------|--------------------------------------------------------|-------------------------------------------------------|
| Naive                   | 0                  | ~0.1 ± 0.05                                            | ~0.2 ± 0.08                                           |
| Antigen + Vehicle       | 0                  | ~0.2 ± 0.07                                            | ~0.3 ± 0.1                                            |
| Antigen +<br>GSK1795091 | 0.01               | ~0.5 ± 0.1                                             | ~0.3 ± 0.1                                            |
| Antigen +<br>GSK1795091 | 0.1                | ~1.0 ± 0.2                                             | ~0.4 ± 0.1                                            |
| Antigen +<br>GSK1795091 | 1.0                | ~1.5 ± 0.3                                             | ~0.4 ± 0.1                                            |

Note: Values are estimated from graphical representations in Maroof et al., 2014 and are for illustrative purposes.[2]



## Conclusion

Intranasal administration of **GSK1795091** serves as a potent adjuvant strategy, significantly enhancing both mucosal and systemic immune responses to co-administered antigens. The detailed protocols and expected outcomes presented in these application notes provide a framework for researchers and drug development professionals to design and execute preclinical studies to evaluate the adjuvant properties of **GSK1795091** for intranasal vaccines. The ability to induce a robust, multi-faceted immune response highlights the potential of this approach for developing more effective vaccines against a range of infectious diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Intranasal Vaccination Promotes Detrimental Th17-Mediated Immunity against Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Intranasal Administration of GSK1795091 as an Adjuvant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672362#intranasal-administration-of-gsk1795091-as-an-adjuvant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com